

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine CAS number

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B1439011

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An In-depth Technical Guide to 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine

CAS Number: 959238-36-9

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine**. As a Senior Application Scientist, this document synthesizes established chemical principles with insights from the forefront of medicinal chemistry.

Introduction and Significance

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine belongs to the imidazo[1,5-a]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The fusion of imidazole and pyrazine rings creates a unique electronic and structural framework that has proven effective in targeting a variety of biological entities, particularly kinases.^[1] The introduction of a trifluoromethyl (-CF₃) group at the 3-position is a strategic chemical modification intended to enhance the molecule's therapeutic potential.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding

affinity to target proteins.[2] These characteristics make **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** a promising candidate for further investigation in drug discovery programs.

Key Chemical Properties

A summary of the essential chemical identifiers and properties for **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** is provided below.

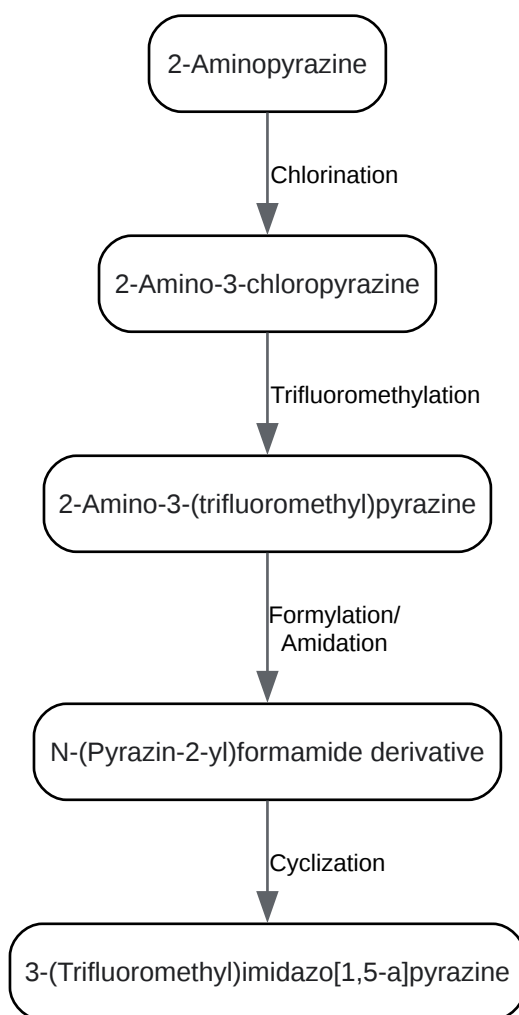
Property	Value	Source
CAS Number	959238-36-9	[3][4]
Molecular Formula	C7H4F3N3	[3][5]
Molecular Weight	187.12 g/mol	[3]
Monoisotopic Mass	187.03574 Da	[5]
SMILES	<chem>FC(F)(F)c1nc(cn2)c2cnc1</chem>	[3]
InChI Key	KXHWOUDLBWTSJR-UHFFFAOYSA-N	[5]

Synthesis and Characterization

While specific literature detailing the synthesis of **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** is not readily available, a plausible synthetic route can be devised based on established methods for constructing the imidazo[1,5-a]pyrazine core and introducing trifluoromethyl groups. A common approach involves the cyclocondensation of an appropriately substituted aminopyrazine precursor.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available pyrazine derivative, which is then elaborated to introduce the necessary functionalities for the final cyclization step. The trifluoromethyl group can be introduced early in the synthesis via a suitable building block.



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Caption: Proposed synthetic workflow for **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine A common method for introducing a trifluoromethyl group to a heteroaromatic ring is through a copper-catalyzed trifluoromethylation reaction on a halogenated precursor.

- To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., DMF or NMP), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na).

- Add a copper(I) catalyst (e.g., CuI) and a suitable ligand.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction, and perform an aqueous workup followed by extraction with an organic solvent.
- Purify the crude product by column chromatography to yield 2-amino-3-(trifluoromethyl)pyrazine.

Rationale: This step leverages well-established cross-coupling methodologies to install the key trifluoromethyl moiety. The choice of reagents and conditions is guided by literature precedents for similar transformations on electron-deficient heterocyclic systems.

Step 2: Cyclization to form **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** The imidazo[1,5-a]pyrazine ring system can be formed through the cyclization of a 2-(aminomethyl)pyridine equivalent. In this case, we can adapt this by reacting the aminopyrazine with a two-carbon electrophile.

- React 2-amino-3-(trifluoromethyl)pyrazine with an appropriate C2-electrophile, such as chloroacetaldehyde or a glyoxal equivalent, in a suitable solvent.
- The reaction may be promoted by heat or a catalyst. A common method for this type of cyclization is the Bischler-Napieralski or a similar reaction.
- Upon completion of the reaction, neutralize the mixture if necessary and extract the product.
- Purify the final compound by column chromatography or recrystallization.

Rationale: This cyclization step is a key transformation in forming the fused bicyclic system. The choice of the C2-electrophile and reaction conditions is critical for achieving good yields and avoiding side products.

Characterization

The identity and purity of the synthesized **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR to confirm the chemical structure and the presence of the trifluoromethyl group.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

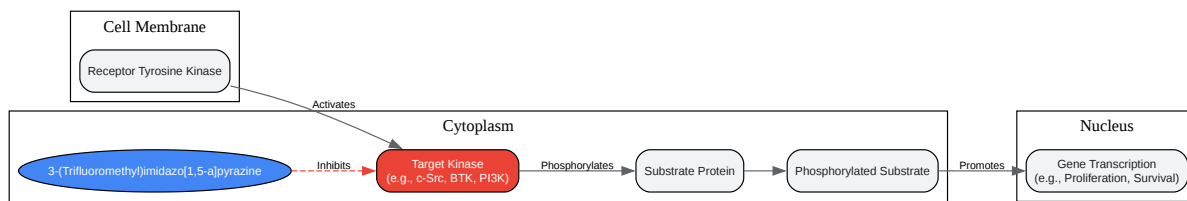
Potential Applications in Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors.^[1] Derivatives have shown activity against a range of kinases, including Bruton's tyrosine kinase (BTK), c-Src, and phosphoinositide 3-kinases (PI3Ks).^{[6][7][8][9]}

The introduction of the trifluoromethyl group in **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine** is expected to modulate its biological activity. The $-\text{CF}_3$ group can enhance binding to the ATP pocket of kinases, improve metabolic stability, and increase cell permeability, all of which are desirable properties for a drug candidate.

Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway where a kinase inhibitor, such as a derivative of **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine**, might act. By blocking the kinase's activity, it can prevent downstream signaling events that contribute to disease pathology, such as cell proliferation in cancer.



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Caption: Generalized signaling pathway illustrating the mechanism of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on studies of related imidazo[1,5-a]pyrazine derivatives, the following SAR insights can be inferred for **3-(Trifluoromethyl)imidazo[1,5-a]pyrazine**:

- **Core Scaffold:** The imidazo[1,5-a]pyrazine core is crucial for binding to the hinge region of many kinases.
- **3-Position Substitution:** The introduction of the trifluoromethyl group at this position likely influences the compound's interaction with the solvent-exposed region of the kinase binding site. Its lipophilicity could enhance hydrophobic interactions.
- **Other Positions:** Further substitutions at other positions on the pyrazine ring could be explored to improve potency and selectivity, as demonstrated in the development of other imidazo[1,5-a]pyrazine-based inhibitors.^{[6][7]}

Conclusion

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine is a promising heterocyclic compound for further investigation in drug discovery and development. Its combination of the medically relevant imidazo[1,5-a]pyrazine scaffold and the advantageous properties of the trifluoromethyl group makes it an attractive starting point for the design of novel therapeutics, particularly kinase

inhibitors. The synthetic and applicative framework provided in this guide is intended to facilitate and inspire future research into this and related molecules.

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